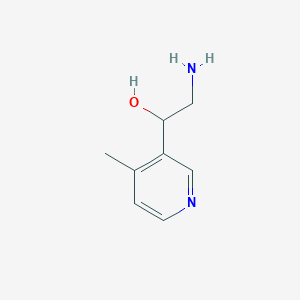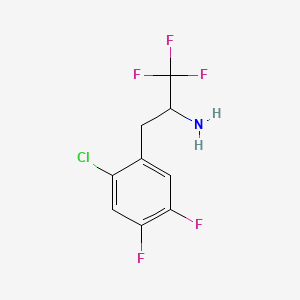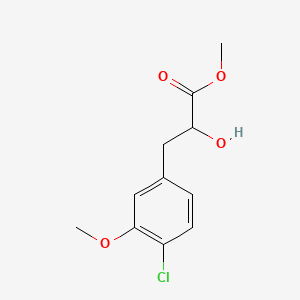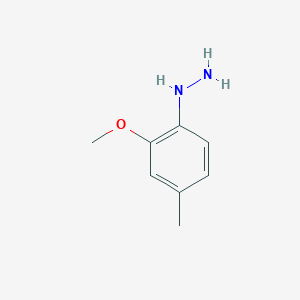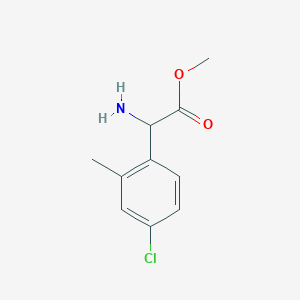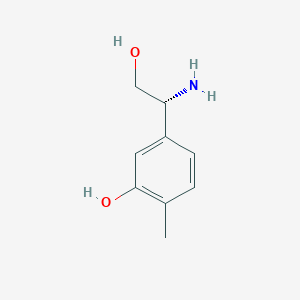
2-Methoxy-5-(trifluoromethyl)benzothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethyl)benzothioamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzothioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzothioamide typically involves the reaction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde with a suitable thioamide source. One common method is the reaction of the aldehyde with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(trifluoromethyl)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)benzaldehyde
- 2-Methoxy-5-(trifluoromethyl)pyridine
Comparison
2-Methoxy-5-(trifluoromethyl)benzothioamide is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzothioamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds like 2-Methoxy-5-(trifluoromethyl)benzaldehyde and 2-Methoxy-5-(trifluoromethyl)pyridine .
Eigenschaften
Molekularformel |
C9H8F3NOS |
|---|---|
Molekulargewicht |
235.23 g/mol |
IUPAC-Name |
2-methoxy-5-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C9H8F3NOS/c1-14-7-3-2-5(9(10,11)12)4-6(7)8(13)15/h2-4H,1H3,(H2,13,15) |
InChI-Schlüssel |
KLMDCZVAFOQWBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


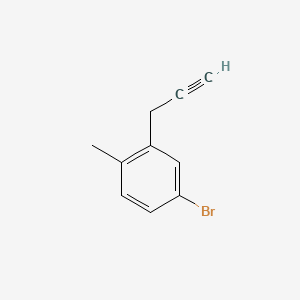
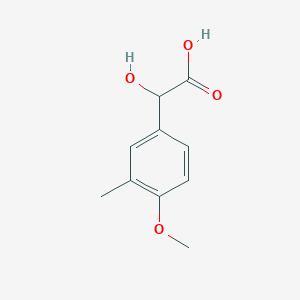
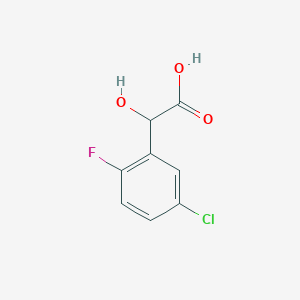
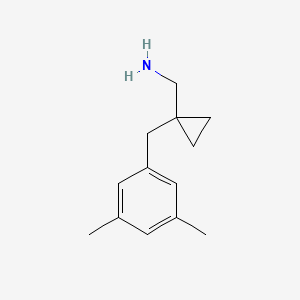
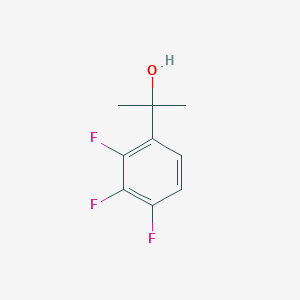
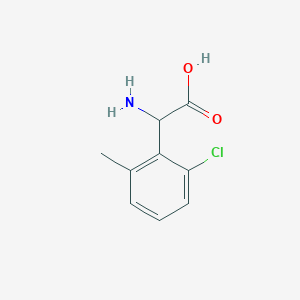
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
